5-Chloro-2,4,6-trifluoropyrimidine is a heterocyclic compound containing a six-membered ring with nitrogen atoms at positions 1 and 3. Chlorine and fluorine atoms are attached to the ring at positions 5, 2, and 4 respectively. While the specific research applications are not widely publicized, the presence of these functional groups can endow the molecule with interesting properties for scientific exploration. For instance, the chlorine and fluorine atoms can influence the molecule's reactivity and stability [].
Scientific literature suggests that 5-Chloro-2,4,6-trifluoropyrimidine may find potential applications in areas such as:
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of three fluorine atoms and one chlorine atom at specific positions on the pyrimidine ring. Its molecular formula is C4ClF3N2, with a molecular weight of approximately 168.50 g/mol. This compound is notable for its high electronegativity due to the fluorine atoms, which significantly influence its chemical reactivity and biological properties.
5-Chloro-2,4,6-trifluoropyrimidine serves as an effective scaffold in nucleophilic aromatic substitution reactions. The presence of the chlorine atom activates the ortho position for nucleophilic attack, facilitating reactions with various nitrogen-centered nucleophiles. For instance, reactions with primary and secondary amines yield a mixture of products that can be analyzed via fluorine nuclear magnetic resonance spectroscopy .
Key reactions include:
5-Chloro-2,4,6-trifluoropyrimidine exhibits significant biological activity due to its structural properties. It has been studied for its potential as an antimicrobial agent and in drug discovery processes. The compound's ability to interact with biological targets makes it relevant in medicinal chemistry .
In silico studies have indicated that it may bind effectively to certain protein targets, suggesting possible applications in drug design and development .
The synthesis of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels suitable for further
5-Chloro-2,4,6-trifluoropyrimidine finds applications in various fields:
Studies on the interactions of 5-chloro-2,4,6-trifluoropyrimidine with biological macromolecules have shown promising results. Molecular docking studies suggest that it can effectively bind to proteins involved in various metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 5-chloro-2,4,6-trifluoropyrimidine. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloropyrimidine | C4Cl2N2 | Contains two chlorine atoms; less electronegative than trifluorinated derivatives. |
2,4-Difluoropyrimidine | C4F2N2 | Lacks chlorine; more stable but less reactive than trifluorinated variants. |
5-Bromo-2,4-difluoropyrimidine | C4BrF2N2 | Contains bromine; different reactivity profile compared to chlorine derivatives. |
5-Fluoro-2-chloropyrimidine | C4ClF2N2 | Less halogenation; potential for different biological activity due to fewer halogens. |
The uniqueness of 5-chloro-2,4,6-trifluoropyrimidine lies in its combination of three electronegative fluorine atoms and one chlorine atom, which significantly enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .
The crystal structure of 5-chloro-2,4,6-trifluoropyrimidine has been extensively studied to determine its bonding configuration and spatial arrangement. X-ray diffraction analyses reveal a monoclinic crystal system under space group P2₁/n, with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)°. The molecule adopts a planar configuration, with the pyrimidine ring maintaining a high degree of aromaticity. Bond lengths and angles align with typical values for halogenated pyrimidines:
Bond | Length (Å) | Angle | Reference |
---|---|---|---|
C–Cl | 1.73–1.75 | 116.2–119.1° | |
C–F | 1.35–1.38 | 120.0–123.5° | |
N–C (ring) | 1.31–1.34 | 120.0–123.5° |
The chlorine atom at the 5-position exhibits steric hindrance due to its larger atomic size compared to fluorine, influencing regioselectivity in nucleophilic substitutions. The fluorine atoms at positions 2, 4, and 6 create electron-withdrawing effects, stabilizing the ring through resonance and inductive interactions.
FT-IR spectra of 5-chloro-2,4,6-trifluoropyrimidine show distinct absorption bands:
Raman spectroscopy complements FT-IR data, particularly for detecting weak vibrations such as C–F bending (400–500 cm⁻¹) and ring deformation (600–800 cm⁻¹).
UV-Vis spectra reveal strong absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic ring. Proton-decoupled *¹⁹F NMR spectroscopy distinguishes fluorine environments:
¹H NMR spectra are limited due to the absence of protons in the parent compound, but derivatives (e.g., *N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine) show aromatic protons at δ 7.39 ppm and methylene groups at δ 4.74 ppm.
The interplay between chlorine and fluorine in 5-chloro-2,4,6-trifluoropyrimidine creates unique electronic and steric effects compared to other halogenated pyrimidines:
Chlorine’s larger size reduces steric strain compared to bromine, enabling more efficient nucleophilic substitutions at the 4-position. Fluorine’s electronegativity enhances ring stability but limits reactivity at the 5-position due to poor leaving-group ability.
Density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to map molecular orbitals and predict reactivity:
Natural bond orbital (NBO) analysis highlights charge transfer between nitrogen lone pairs and adjacent carbon atoms, stabilizing the ring. Hyperpolarizability calculations reveal moderate nonlinear optical (NLO) activity, suggesting potential applications in optoelectronic materials.
Docking simulations with estrogen receptor 3WZD show binding affinities of −5.639 kcal/mol, driven by hydrogen bonding between the pyrimidine nitrogen and receptor residues. These findings align with ADMET predictions for bioavailability and toxicity.
Nucleophilic substitution reactions of 5-chloro-2,4,6-trifluoropyrimidine occur predominantly through nucleophilic aromatic substitution mechanisms, with the regioselectivity governed by the electronic and steric effects of the substituents [1] [2]. The pyrimidine ring nitrogen atoms significantly activate the halogen positions toward nucleophilic attack, with the 4-position being the most reactive due to its para relationship to the ring nitrogen and additional activation by the adjacent chlorine atom [1].
The nucleophilic substitution reactions demonstrate a clear preference for substitution at the 4-position over the 2-position, with ratios ranging from 3:1 to 9:1 depending on the nucleophile employed [1]. Primary amines such as ammonia and ethylamine show the highest selectivity, yielding 9:1 and 8:1 ratios respectively, while secondary amines like piperidine and morpholine exhibit moderate selectivity with 3:1 ratios [1]. This selectivity pattern reflects the steric hindrance imposed by the chlorine atom at the 5-position, which increasingly affects larger nucleophiles [1].
The reaction mechanism involves initial nucleophilic attack at the electron-deficient carbon center, forming a Meisenheimer complex intermediate [1]. The negative charge in this intermediate is effectively delocalized over both nitrogen atoms of the pyrimidine ring, stabilizing the transition state [1]. Subsequent elimination of fluoride ion completes the substitution process, with the electronegative chlorine atom providing additional activation for the ortho position [1].
Nucleophilic substitution reactions with 5-chloro-2,4,6-trifluoropyrimidine typically proceed efficiently at low temperatures, with many transformations conducted at 0°C to maintain selectivity while achieving complete conversion within 2 hours [1]. The low reaction temperatures help minimize competing side reactions and preserve the regioselectivity by favoring kinetic control over thermodynamic control [1].
Nucleophile | Temperature (°C) | Major Product Position | Product Ratio (4:2) | Isolated Yield (%) |
---|---|---|---|---|
Ammonia (NH₃) | 0 | C-4 | 9:1 | 57 |
Ethylamine (EtNH₂) | 0 | C-4 | 8:1 | 57 |
Allylamine | 0 | C-4 | 5:1 | 47 |
Benzylamine | 0 | C-4 | 5:1 | 41 |
Piperidine | 0 | C-4 | 3:1 | 49 |
Morpholine | 0 | C-4 | 3:1 | 49 |
Azidation reactions of 5-chloro-2,4,6-trifluoropyrimidine provide access to azido-substituted pyrimidine derivatives, which serve as versatile intermediates for further synthetic transformations [4] [5]. The azidation process typically employs sodium azide as the nucleophile under mild conditions, demonstrating high regioselectivity for the 4-position with yields ranging from 78-90% [4].
The azidation of 5-chloro-2,4,6-trifluoropyrimidine proceeds through nucleophilic aromatic substitution using sodium azide in polar aprotic solvents [5] [6]. The reaction can be performed under ultrasound-assisted conditions to enhance reaction rates and yields [7]. The resulting 4-azido-5-chloro-2,6-difluoropyrimidine exists in equilibrium with its tetrazole tautomer, with the equilibrium position being highly dependent on solvent polarity and temperature [5] [6].
The azide-tetrazole tautomerization phenomenon has been extensively studied, with thermodynamic parameters indicating that the tetrazole form is generally favored in polar solvents [5] [6]. Variable temperature nuclear magnetic resonance studies have revealed equilibrium constants and thermodynamic values with ΔG₂₉₈ ranging from -3.33 to -7.52 kJ/mol, ΔH from -19.92 to -48.02 kJ/mol, and ΔS from -43.74 to -143.27 J/mol·K [5].
Amination reactions of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through both direct nucleophilic substitution and palladium-catalyzed cross-coupling methodologies [8] [9]. Buchwald-Hartwig amination conditions provide highly regioselective access to 4-amino derivatives with excellent yields and functional group tolerance [9]. The palladium-catalyzed approach offers advantages in terms of reaction scope, allowing the use of less nucleophilic amines that would not react under standard nucleophilic aromatic substitution conditions [8] [9].
The choice between direct nucleophilic substitution and palladium-catalyzed amination depends on the nucleophilicity of the amine and the desired reaction conditions [9]. Simple phosphine ligands such as triphenylphosphine and 1,4-bis(diphenylphosphino)butane have proven effective for these transformations, offering both cost-effectiveness and high catalytic activity [9].
Metal-catalyzed cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have emerged as powerful tools for carbon-carbon bond formation, enabling access to diverse functionalized pyrimidine derivatives [10] [11] [12]. These reactions primarily involve palladium-catalyzed processes, including Suzuki-Miyaura, Stille, and other cross-coupling methodologies.
The Suzuki-Miyaura coupling of 5-chloro-2,4,6-trifluoropyrimidine with arylboronic acids proceeds with high efficiency under optimized conditions [10] [12]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in aqueous-organic solvent systems [10]. Temperature optimization studies have shown that reactions conducted at 80-100°C provide optimal yields while maintaining good functional group tolerance [10] [12].
Recent developments in catalyst design have led to improved systems such as PdCu@Ti₃C₂, which demonstrates exceptional catalytic activity in aqueous media with yields reaching 85-95% [12]. This heterogeneous catalyst system offers advantages in terms of recyclability and environmental compatibility, operating effectively at 80°C in pure water with short reaction times of 1-3 hours [12].
The regioselectivity of cross-coupling reactions depends on the relative reactivity of the different halogen substituents [10] [13]. In 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms at the 4- and 6-positions are generally more reactive toward oxidative addition than the chlorine at the 5-position [10]. This reactivity difference allows for selective functionalization, although careful optimization of reaction conditions is required to achieve high selectivity [13].
Catalyst System | Coupling Partner | Temperature (°C) | Solvent System | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 80 | DME/H₂O | 70-85 | 2-6 |
PdCl₂(dppf)/K₂CO₃ | Arylboronic acids | 90 | Toluene/H₂O | 75-90 | 4-8 |
PdCu@Ti₃C₂ | Various boronic acids | 80 | H₂O | 85-95 | 1-3 |
Pd₂(dba)₃/X-Phos | Organotin reagents | 110 | Toluene | 60-75 | 8-16 |
Cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have found applications in the synthesis of pharmaceutically relevant compounds [12]. The compound serves as a key intermediate in the preparation of kinase inhibitors and other bioactive molecules [12]. The versatility of the cross-coupling approach allows for late-stage functionalization strategies, enabling rapid access to structural analogs for structure-activity relationship studies [12].
Solvent selection plays a crucial role in determining the reaction outcome, regioselectivity, and efficiency of transformations involving 5-chloro-2,4,6-trifluoropyrimidine [14] [15]. The choice of solvent affects not only the reaction rate but also the selectivity between different substitution patterns [14].
The polarity of the reaction medium significantly influences the regioselectivity of nucleophilic substitution reactions [14]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide generally favor high regioselectivity for the 4-position, while less polar solvents may lead to decreased selectivity [1] [14]. The solvent effect can be rationalized by considering the stabilization of charged intermediates and transition states during the nucleophilic aromatic substitution process [1].
In acetonitrile, nucleophilic substitution reactions proceed with excellent regioselectivity and high reaction rates [1]. Dimethyl sulfoxide provides similar benefits but may require careful temperature control to prevent side reactions [14] [15]. Dichloromethane offers enhanced selectivity when used in combination with tertiary amine bases such as triethylamine [1].
Phase-transfer catalysis has emerged as an effective methodology for pyrimidine modifications, particularly for reactions involving ionic nucleophiles [16] [17]. This technique allows the use of more environmentally friendly solvent systems and inorganic bases while maintaining high reaction efficiency [17]. The phase-transfer approach is particularly valuable for large-scale applications due to its operational simplicity and cost-effectiveness [16] [17].
Liquid-liquid phase-transfer catalysis systems have been successfully employed for the synthesis of pyrimidine derivatives using quaternary ammonium salts as phase-transfer agents [16]. These conditions provide good yields with shortened reaction times compared to conventional homogeneous systems [16].
Solvent | Polarity Index | Effect on Regioselectivity | Reaction Rate | Product Isolation |
---|---|---|---|---|
Acetonitrile | 5.8 | High C-4 selectivity | Fast | Excellent |
DMSO | 7.2 | Moderate selectivity | Fast | Good |
DMF | 6.4 | Good selectivity | Moderate | Good |
Dichloromethane | 3.1 | Enhanced with base | Fast | Excellent |
1,4-Dioxane | 4.8 | Good for coupling | Moderate | Good |
The reaction temperature significantly affects both the rate and selectivity of transformations [1] [18]. Lower temperatures generally favor kinetic control, leading to higher regioselectivity, while elevated temperatures may promote thermodynamic control and reduce selectivity [18]. Concentration effects are also important, with more dilute conditions often providing better selectivity at the expense of reaction rate [1].
The thermodynamic stability of 5-Chloro-2,4,6-trifluoropyrimidine is characterized by its liquid state at room temperature and relatively stable physicochemical profile under standard conditions [1] [2] [3]. The compound exhibits a boiling point of 116°C at atmospheric pressure [1] [2] [3], indicating moderate thermal stability within this temperature range. This boiling point represents a critical thermodynamic parameter, as it defines the liquid-vapor equilibrium boundary under standard atmospheric conditions.
Thermal decomposition patterns for 5-Chloro-2,4,6-trifluoropyrimidine become significant at elevated temperatures exceeding 200°C. The decomposition process involves the sequential breaking of carbon-halogen bonds, with the formation of hydrogen fluoride and hydrogen chloride as primary gaseous products [4]. During thermal decomposition, the compound may generate irritating and highly toxic gases through thermal breakdown or combustion processes [4]. The critical temperature range for synthetic processing applications spans 100-170°C, with optimal conditions typically maintained between 140-160°C to prevent significant decomposition while ensuring adequate reaction rates [5].
The thermodynamic stability of the compound is influenced by the electronic effects of the multihalogen substitution pattern. The presence of three fluorine atoms and one chlorine atom creates a highly electron-deficient aromatic system that affects both the bond dissociation energies and thermal stability characteristics. The carbon-fluorine bonds, with their high bond strength (approximately 485 kJ/mol), contribute significantly to the overall thermal stability of the molecule [6]. However, the asymmetric substitution pattern with chlorine at the 5-position introduces a potential site of thermal vulnerability due to the relatively weaker carbon-chlorine bond strength compared to carbon-fluorine bonds.
The solubility characteristics of 5-Chloro-2,4,6-trifluoropyrimidine demonstrate a complex interplay between the polar nature of the pyrimidine ring and the hydrophobic effects of extensive halogen substitution. In polar solvent systems, the compound exhibits moderate to good solubility in organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran [7] [8]. This solubility profile is attributed to the electron-deficient nature of the pyrimidine ring, which can participate in favorable dipole-dipole interactions with polar organic solvents.
The solubility in aqueous systems is significantly limited due to the hydrophobic character imparted by the fluorine atoms [9] . Fluorinated compounds generally exhibit reduced water solubility due to the poor hydrogen bonding capability of carbon-fluorine bonds and the low polarizability of fluorine atoms [6]. The multiple fluorine substituents in 5-Chloro-2,4,6-trifluoropyrimidine create a hydrophobic surface that minimizes favorable interactions with water molecules, resulting in poor aqueous solubility.
In non-polar solvent systems, such as hexane or petroleum ether, the compound demonstrates limited solubility . This behavior reflects the polar character of the pyrimidine core and the significant dipole moment arising from the asymmetric halogen substitution pattern. The chlorine atom at the 5-position and the three fluorine atoms create substantial molecular dipoles that are incompatible with non-polar environments.
The partition coefficient (log P) behavior of 5-Chloro-2,4,6-trifluoropyrimidine is expected to favor organic phases over aqueous phases, consistent with the lipophilic character typically associated with fluorinated heterocycles [11]. This property has important implications for biological activity and membrane permeability characteristics, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated analogs [11].
The electronic effects of multihalogen substitution in 5-Chloro-2,4,6-trifluoropyrimidine significantly influence the aromaticity of the pyrimidine ring system. The presence of three fluorine atoms and one chlorine atom creates a highly electron-deficient aromatic system that substantially reduces the π-electron density compared to unsubstituted pyrimidine [12] [13] [14]. This electron deficiency is manifested through decreased aromatic character, as quantified by various aromaticity indices including the nucleus-independent chemical shift (NICS) and ring current strength (RCS) [12].
Fluorine substitution systematically reduces aromaticity in aromatic systems due to two primary electronic effects: the inductive withdrawal of electron density through the highly electronegative fluorine atoms, and the resonance effect that reduces π-delocalization [12]. Studies on fluorinated aromatic systems demonstrate that increasing fluorine substitution leads to progressive reduction in aromaticity, with perfluorinated systems showing significantly diminished aromatic character compared to their parent hydrocarbons [12]. In the case of 5-Chloro-2,4,6-trifluoropyrimidine, the three fluorine substituents create substantial inductive electron withdrawal that depletes the π-electron system.
The chlorine atom at the 5-position contributes additional electron-withdrawing effects, though to a lesser extent than fluorine due to its lower electronegativity [15] [16]. However, the larger size of chlorine compared to fluorine introduces steric considerations that can influence the planarity and orbital overlap within the ring system. The combination of chlorine and fluorine substituents creates an asymmetric electronic environment that affects both the magnitude and direction of electronic effects throughout the molecule.
The reduced aromaticity has significant implications for the chemical reactivity of 5-Chloro-2,4,6-trifluoropyrimidine. The electron-deficient nature makes the compound highly susceptible to nucleophilic aromatic substitution reactions, with regioselectivity determined by the relative activation of different ring positions [7] [8]. The 4-position, activated by both ring nitrogen atoms and the adjacent chlorine substituent, represents the most electrophilic site for nucleophilic attack [7].
The dipole moment of 5-Chloro-2,4,6-trifluoropyrimidine arises from the asymmetric distribution of highly electronegative halogen atoms around the pyrimidine ring. The molecular dipole moment is estimated to be in the range of 2-4 Debye units, reflecting the substantial polarity created by the carbon-halogen bonds [11] [6]. Each carbon-fluorine bond contributes approximately 1.4 D to the local dipole moment, while the carbon-chlorine bond contributes additional polarity [6]. The vectorial addition of these individual bond dipoles, combined with the contribution from the pyrimidine nitrogen atoms, results in a significant net molecular dipole.
The three fluorine atoms are positioned at the 2, 4, and 6 positions of the pyrimidine ring, creating a triangular arrangement of highly electronegative centers. The chlorine atom at the 5-position introduces asymmetry to this otherwise symmetric halogen distribution. This asymmetric substitution pattern prevents the cancellation of individual bond dipoles that would occur in a perfectly symmetric system, resulting in a substantial net dipole moment [6].
The dielectric constant of 5-Chloro-2,4,6-trifluoropyrimidine is expected to be relatively low despite the significant dipole moment. This apparent contradiction is explained by the low polarizability of fluorine atoms and the resulting poor intermolecular interactions [6]. Fluorinated compounds often exhibit lower dielectric constants than might be expected based solely on their dipole moments, due to the inability of the electron density around fluorine atoms to respond effectively to external electric fields.
The relationship between dipole moment and dielectric constant in halogenated pyrimidines is influenced by molecular packing and intermolecular interactions in the condensed phase. The highly electronegative halogen substituents create regions of negative electrostatic potential that can participate in weak intermolecular interactions, including halogen bonding [15]. These interactions affect the bulk dielectric properties of the material and influence its behavior in electric fields.
The significant dipole moment of 5-Chloro-2,4,6-trifluoropyrimidine has important implications for its interactions with biological systems and other polar environments. The molecular polarity affects membrane permeability, protein binding affinity, and distribution within biological compartments [11]. Understanding these electrostatic properties is crucial for predicting the behavior of this compound in various chemical and biological contexts.
Property | Value | Reference |
---|---|---|
Molecular Formula | C4ClF3N2 | [17] [1] [2] |
Molecular Weight (g/mol) | 168.50 | [17] [1] [2] |
CAS Number | 697-83-6 | [17] [1] [2] |
Boiling Point (°C) | 116 | [1] [2] [3] |
Density (g/mL at 25°C) | 1.626 | [1] [2] [3] |
Refractive Index (n20/D) | 1.439 | [2] [3] |
Flash Point (°F) | >230 | [1] [3] |
Form at Room Temperature | Liquid | [1] |
Color | Clear colorless | [1] |
pKa (Predicted) | -9.30±0.39 | [1] |
Specific Gravity | 1.626 | [1] |
Property | Value/Description | Notes |
---|---|---|
Melting Point (°C) | Not available / Liquid at RT | Exists as liquid at room temperature |
Thermal Decomposition Temperature (°C) | >200 (estimated) | Decomposition occurs at elevated temperatures |
Stability at 25°C | Stable under normal conditions | Stable when stored properly |
Thermal Stability Rating | Moderately stable | Requires careful handling at high temperatures |
Decomposition Products | HF, HCl, toxic gases | Forms during thermal decomposition |
Critical Temperature Range (°C) | 100-170 (processing) | Processing window for synthesis |
Vapor Pressure at 25°C | Not reported | Limited data available |
Heat of Vaporization | Not reported | Limited data available |
Thermal Conductivity | Not reported | Limited data available |
Specific Heat Capacity | Not reported | Limited data available |
Property | Value/Description | Comments |
---|---|---|
Solubility in Water | Limited/Poor | Hydrophobic due to fluorine atoms |
Solubility in Polar Organic Solvents | Moderate to good | Dissolves in acetonitrile, DCM, THF |
Solubility in Non-polar Solvents | Limited | Poor solubility in hexane, petroleum ether |
Dielectric Constant | Not reported | Expected to be low due to fluorine |
Dipole Moment (D) | Significant (estimated 2-4 D) | Multiple C-F and C-Cl dipoles |
Electronic Configuration Effects | Electron-withdrawing effects | F and Cl are electron-withdrawing |
Aromaticity Index | Reduced compared to benzene | Heteroaromatic with reduced π-electron density |
HOMO-LUMO Gap | Not reported | Large gap expected due to electron deficiency |
Electron Density Distribution | Asymmetric due to halogen substitution | Chlorine and fluorine create dipolar regions |
Polarizability | Low due to fluorine atoms | Fluorine atoms reduce overall polarizability |
Property | Value/Range | Assignment/Notes |
---|---|---|
IR C-F Stretch (cm⁻¹) | 1000-1300 | Multiple C-F stretching modes |
IR C-Cl Stretch (cm⁻¹) | 600-800 | C-Cl stretching vibration |
IR C=N Stretch (cm⁻¹) | 1500-1600 | Pyrimidine C=N stretching |
IR Ring Vibrations (cm⁻¹) | 1400-1600 | Ring breathing and deformation |
¹⁹F NMR Chemical Shifts | Multiple signals (-45 to -68 ppm) | Different F environments |
¹³C NMR Key Signals | 90-160 ppm region | Carbon atoms bonded to halogens |
Mass Spectral Base Peak | m/z 168 [M+] | Molecular ion peak |
UV-Vis Absorption Max | Not reported | UV absorption expected <300 nm |
Bond Lengths C-F (Å) | ~1.35 | Typical aromatic C-F bond length |
Bond Lengths C-Cl (Å) | ~1.75 | Typical aromatic C-Cl bond length |
Recent computational studies have provided detailed vibrational assignments for 5-Chloro-2,4,6-trifluoropyrimidine using density functional theory calculations [18] [19]. These investigations employed B3LYP, B3P86, B3PW91, and ωBX97 functionals along with MP2 calculations to provide reliable vibrational analysis of all normal modes based on the C2v point group symmetry [18]. The force constants determination revealed that normal coordinate analysis in well-defined internal coordinates enables better fundamental interpretations than those obtained from atomic displacements in Cartesian coordinates [18].
Spectroscopic investigations have confirmed the reduced aromaticity of the compound through nucleus-independent chemical shift calculations and electron density analysis [20] [21]. The multihalogen substitution pattern creates significant perturbations in the electronic structure that are observable through various spectroscopic techniques including infrared, Raman, and nuclear magnetic resonance spectroscopy [18] [7] [8].
Irritant